N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methylsulfonyl group and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-piperidone, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(methylsulfonyl)piperidin-4-one.
Reductive Amination: The intermediate is then subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride to yield 1-(methylsulfonyl)piperidin-4-yl)methanol.
Amide Formation: The final step involves the reaction of the alcohol with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfonyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and anti-inflammatory research.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of conditions such as chronic pain, inflammation, and certain neurological disorders.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. The methylsulfonyl group enhances its solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohexanecarboxamide
- N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cycloheptanecarboxamide
Uniqueness
Compared to similar compounds, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide moiety, which imparts distinct physicochemical properties. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-19(17,18)15-8-6-11(7-9-15)10-14-13(16)12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUUJZJWRALQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.